
2,2'-Sulfonylbis(4,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Sulfonylbis(4,6-dimethylphenol) is an organic compound with the molecular formula C16H18O4S. It is a sulfone derivative of dimethylphenol, characterized by the presence of two phenolic groups connected by a sulfonyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis(4,6-dimethylphenol) typically involves the reaction of 4,6-dimethylphenol with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl linkage. The reaction mixture is usually heated to a temperature range of 50-70°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 2,2’-Sulfonylbis(4,6-dimethylphenol) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Sulfonylbis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkyl halides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones.
Reduction: Sulfides.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
2,2’-Sulfonylbis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antioxidant.
Industry: Utilized in the production of high-performance plastics and resins.
Mecanismo De Acción
The mechanism of action of 2,2’-Sulfonylbis(4,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in redox reactions, contributing to the compound’s antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Sulfonylbis(2,6-dimethylphenol)
- 4,4’-Sulfonylbis(2-methylphenol)
- Bis(4-hydroxy-3,5-dimethylphenyl)sulfone
Uniqueness
2,2’-Sulfonylbis(4,6-dimethylphenol) is unique due to its specific substitution pattern on the phenolic rings, which imparts distinct chemical and physical properties. This compound exhibits higher thermal stability and better solubility in organic solvents compared to its analogs .
Propiedades
Número CAS |
161577-12-4 |
|---|---|
Fórmula molecular |
C16H18O4S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-(2-hydroxy-3,5-dimethylphenyl)sulfonyl-4,6-dimethylphenol |
InChI |
InChI=1S/C16H18O4S/c1-9-5-11(3)15(17)13(7-9)21(19,20)14-8-10(2)6-12(4)16(14)18/h5-8,17-18H,1-4H3 |
Clave InChI |
IZRCXSUHYCOARP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)S(=O)(=O)C2=CC(=CC(=C2O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14264288.png)
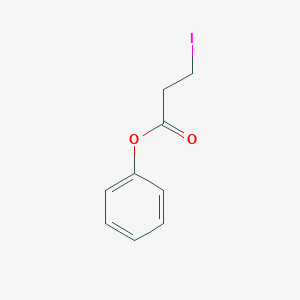
![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)

![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
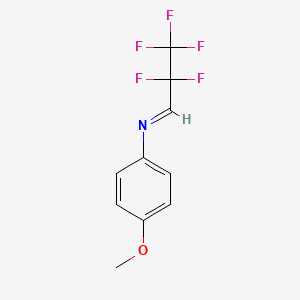

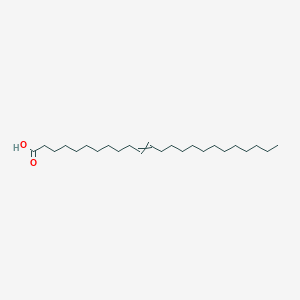
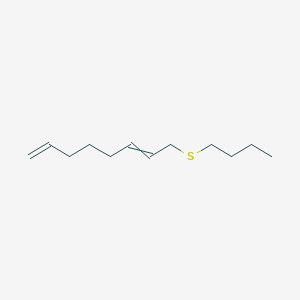
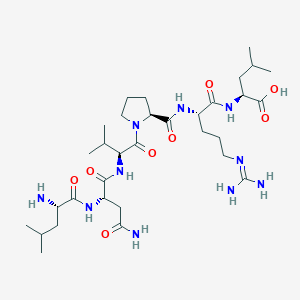
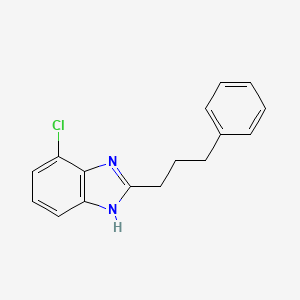
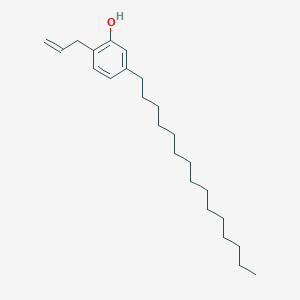
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)

